enniatin B2

Overview

Description

Enniatin B (ENN B) is a secondary metabolism product produced by Fusarium fungi . It is known for its antibacterial, antihelmintic, antifungal, herbicidal, and insecticidal properties . It has been found as a contaminant in several food commodities, particularly in cereal grains .

Synthesis Analysis

Enniatin B is synthesized nonribosomally by a multienzyme called enniatin synthetase (Esyn), which consists of two substrate activation modules . The synthesis follows the so-called thiol template mechanism .Molecular Structure Analysis

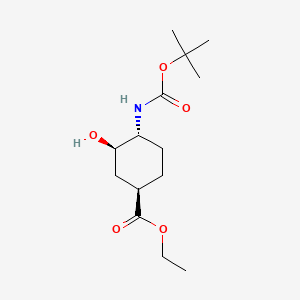

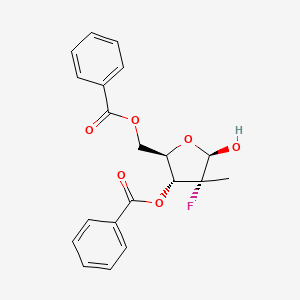

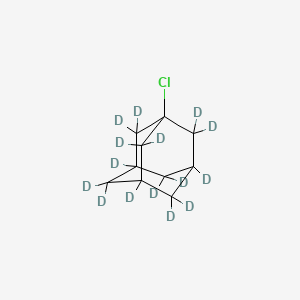

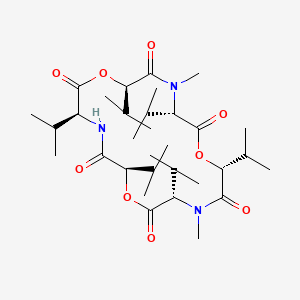

Enniatin B is a cyclic hexadepsipeptide . It consists of three N-methyl-L-valine (N-Me-Val) residues and three D-2-hydroxyisovaleric acid (Hiv) residues linked alternately to form an 18-membered cyclic peptide .Scientific Research Applications

Mycotoxin in Cereal-Based Products

ENNB is a mycotoxin produced by moulds from the Fusarium genera . It is the most prevalent emerging mycotoxin and is widely found in cereal-based products . A study conducted in Spain and the Catalonia region found ENNB in nearly 100% of all foodstuffs, with a range from 6 to 269 µg/kg . This prevalence in food products highlights the need for further toxicological data to establish reference doses and conclude formal risk assessment .

Interaction with Store Operated Channels (SOC) Reservoirs

ENNB has been described as an ionophore, but its mechanism of action remains unclear . A study on SH-SY5Y human neuroblastoma cells found that ENNB A caused an acute Ca 2+ depletion from intracellular pools and a significant Ca 2+ influx from the extracellular media through store operated channels (SOC) .

Effect on Mitochondrial Permeability Transition Pore

The same study also found that both ENNB A and ENNB B induced the opening of the mitochondrial permeability transition pore . This suggests that ENNB has a significant effect on mitochondrial function .

Hypolipidemic Activity

ENNB has been shown to have strong hypolipidemic activity in human hepatoma HepG2 cells . This is a result of the inhibition of ACAT activity, triglyceride biosynthesis, and a diminished pool of free fatty acids in the cells .

Inhibition of Drug Efflux Pumps

ENNB has been found to inhibit drug efflux pumps . This characteristic has stimulated interest in these molecules for use in medicine .

Inhibition of Enzymes

In addition to inhibiting drug efflux pumps, ENNB also inhibits enzymes . This property further enhances its potential for use in medical applications .

Future Directions

Research on toxicological effects induced by ENN B is still on-going . Future research focused on elucidating the toxic mechanism of ENN B as well as its anticancer activity could better clarify the real potential of ENN B . These research findings could contribute to establish emerging therapeutic strategy to chronic health problems .

Mechanism of Action

Target of Action

Enniatin B2, a secondary metabolism product by Fusarium fungi , is known for its ionophoric characteristics . It primarily targets the calcium ion (Ca2+) channels of the plasma membrane . These channels are divided into three main groups: voltage-gated Ca2+ channels, receptor-operated Ca2+ channels, and store-operated Ca2+ (SOC) channels . Enniatin B2 also interacts with acyl-CoA , an enzyme involved in lipid metabolism .

Mode of Action

Enniatin B2’s mode of action is mainly due to its ionophoric characteristics . It promotes the transmembrane transport of K+ and Na+ ions . It also inhibits the activity of acyl-CoA . In SH-SY5Y human neuroblastoma cells, Enniatin B2 has been shown to cause an acute Ca2+ depletion from intracellular pools .

Biochemical Pathways

Enniatin B2 affects the biochemical pathways related to calcium homeostasis . It releases Ca2+ from intracellular reservoirs . It also affects the thapsigargin-dependent intracellular pools similarly to the mitochondrial uncoupler carbonyl cyanide 4- (trifluoromethoxy) phenylhydrazone (FCCP) . This results in changes in mitochondrial Ca2+ fluxes .

Pharmacokinetics

It is known that enniatin b2 is capable of resisting expulsion by the abc transporters . This suggests that it may have good bioavailability. More research is needed to fully understand the ADME properties of Enniatin B2.

Result of Action

Enniatin B2 has potent mammalian cytotoxic activity . It has been demonstrated to have strong hypolipidemic activity in human hepatoma HepG2 cells as a result of the inhibition of ACAT activity, triglyceride biosynthesis, and diminished pool of free fatty acids in the cells . It also naturally targets tumor cells more specifically than other chemotherapeutic agents . The action is synergic with the clinically approved multi-kinase inhibitor sorafenib (Sora), showing profound synergistic in vitro and in vivo anticancer effects against cervical cancer .

Action Environment

The action of Enniatin B2 can be influenced by environmental factors. For instance, it has been found as a contaminant in several food commodities, particularly in cereal grains . It often co-occurs with other mycotoxins, and the co-exposure in vitro with other mycotoxins enhances its toxic potential through synergic effects, depending on the concentrations tested . .

properties

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4,10-dimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N3O9/c1-15(2)21-30(39)43-25(19(9)10)28(37)35(14)23(17(5)6)32(41)44-26(20(11)12)29(38)34(13)22(16(3)4)31(40)42-24(18(7)8)27(36)33-21/h15-26H,1-14H3,(H,33,36)/t21-,22-,23-,24+,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFASKQIWTXKBR-LZNKSJHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017635 | |

| Record name | Enniatin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

enniatin B2 | |

CAS RN |

632-91-7 | |

| Record name | Enniatin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is enniatin B2 and where has it been found?

A1: Enniatin B2 is a fungal metabolite belonging to the enniatin family. It was first identified as a new enniatin analog alongside enniatin B3 and B4 in liquid cultures of Fusarium acuminatum MRC 3308. [] These compounds were found alongside the already known enniatins A, A1, B, and B1. [] While the provided research does not directly isolate enniatin B2 from Fusarium tricinctum, this fungus is known to produce other enniatin analogs. []

Q2: How is enniatin B2 structurally different from other enniatins?

A2: Enniatin B2 is characterized as N-demethylenniatin B. [] This means it shares a similar core structure with enniatin B but lacks a methyl group on one of its nitrogen atoms. This structural difference can potentially impact its biological activity and physicochemical properties compared to other enniatin analogs.

Q3: How is enniatin B2 detected and identified in fungal extracts?

A3: Several analytical techniques are employed for enniatin analysis. Direct detection in extracts can be achieved using FAB-MS (Fast Atom Bombardment Mass Spectrometry) or GC/MS (Gas Chromatography/Mass Spectrometry). [] For purification and separation of different enniatin analogs, reversed-phase semipreparative HPLC (High-Performance Liquid Chromatography) is utilized. [] NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy provide detailed structural information for characterization. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/no-structure.png)